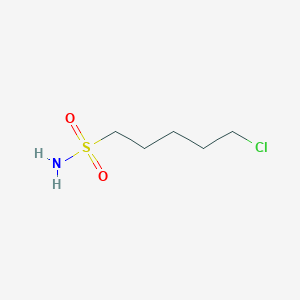
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine is an organic compound that features a fluorene moiety substituted with a pyridinylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine typically involves the reaction of 9,9-dimethyl-9H-fluorene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dimethyl-9H-fluorene-2-boronic acid reacts with 4-bromopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluorene and pyridine derivatives.
Applications De Recherche Scientifique
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-dimethyl-9H-fluoren-2-ylamine: Lacks the pyridine moiety but shares the fluorene core.
9,9-dimethyl-9H-fluoren-2-yl-boronic acid: Contains a boronic acid group instead of the pyridine moiety.
Uniqueness
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine is unique due to the combination of the fluorene and pyridine moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C20H18N2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(9,9-dimethylfluoren-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C20H18N2/c1-20(2)18-6-4-3-5-16(18)17-8-7-15(13-19(17)20)22-14-9-11-21-12-10-14/h3-13H,1-2H3,(H,21,22) |
Clé InChI |
TZXJWFONMVELPG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=NC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,9,10,10-Pentamethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B8487900.png)






![5-[2-(4,4-Difluoropiperidin-1-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B8487938.png)
![2-(2-Formamidoethyl)imidazo [1,2-a]pyridine](/img/structure/B8487946.png)



